molecular formula C19H21N3O5 B2532159 (E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide CAS No. 391877-11-5

(E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide

Cat. No.: B2532159
CAS No.: 391877-11-5
M. Wt: 371.393
InChI Key: QPMKMNKYEHMFGL-SRZZPIQSSA-N
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Description

(E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide group, a hydrazinyl linkage, and a trimethoxybenzylidene moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzamide compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-25-15-9-13(10-16(26-2)18(15)27-3)11-21-22-17(23)12-20-19(24)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMKMNKYEHMFGL-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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